molecular formula C22H37NO4 B162638 Leukotriene B4 Ethanolamide CAS No. 877459-63-7

Leukotriene B4 Ethanolamide

Cat. No.: B162638
CAS No.: 877459-63-7
M. Wt: 379.5 g/mol
InChI Key: DQLVVNIINUTUIU-XLFGVTECSA-N
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Description

Leukotriene B4 Ethanolamide is a bioactive lipid mediator derived from arachidonic acid. It is known for its role in inflammatory responses and has been studied for its potential therapeutic applications. This compound acts as an antagonist and partial agonist for Leukotriene B4 receptor 1, which is involved in various inflammatory processes .

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Leukotriene B4 Ethanolamide typically involves the conversion of arachidonic acid to Leukotriene B4, followed by the ethanolamide formation. The process includes:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques like chromatography for purification .

Chemical Reactions Analysis

Types of Reactions: Leukotriene B4 Ethanolamide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different metabolites.

    Reduction: Reduction reactions can modify its functional groups.

    Substitution: Substitution reactions can occur at specific sites on the molecule.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Ethanol, dimethyl sulfoxide (DMSO).

Major Products: The major products formed from these reactions include various oxidized and reduced derivatives of this compound .

Scientific Research Applications

Leukotriene B4 Ethanolamide has a wide range of scientific research applications:

Comparison with Similar Compounds

    Leukotriene B4: A closely related compound with similar inflammatory properties.

    Leukotriene C4: Another leukotriene involved in inflammatory responses.

    Leukotriene D4: Known for its role in asthma and allergic reactions.

Uniqueness: Leukotriene B4 Ethanolamide is unique due to its dual role as an antagonist and partial agonist for Leukotriene B4 receptor 1. This dual functionality allows it to modulate inflammatory responses more effectively compared to other leukotrienes .

Properties

IUPAC Name

(5S,6Z,8E,10E,12R,14Z)-5,12-dihydroxy-N-(2-hydroxyethyl)icosa-6,8,10,14-tetraenamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H37NO4/c1-2-3-4-5-6-9-13-20(25)14-10-7-8-11-15-21(26)16-12-17-22(27)23-18-19-24/h6-11,14-15,20-21,24-26H,2-5,12-13,16-19H2,1H3,(H,23,27)/b8-7+,9-6-,14-10+,15-11-/t20-,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQLVVNIINUTUIU-XLFGVTECSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC(C=CC=CC=CC(CCCC(=O)NCCO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C[C@H](/C=C/C=C/C=C\[C@H](CCCC(=O)NCCO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H37NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Leukotriene B4 ethanolamide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002304
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

877459-63-7
Record name (5S,6Z,8E,10E,12R,14Z)-5,12-Dihydroxy-N-(2-hydroxyethyl)-6,8,10,14-eicosatetraenamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=877459-63-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Leukotriene B4 ethanolamide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002304
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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